molecular formula C19H18N2O6S3 B12126134 N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126134
M. Wt: 466.6 g/mol
InChI Key: FJZFQVKXMNWSFL-WJDWOHSUSA-N
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Description

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-based sulfonamide derivative characterized by a thiazolidinone core substituted with a 3,4,5-trimethoxybenzylidene group and a benzenesulfonamide moiety. The Z-configuration of the benzylidene double bond is critical for its conformational stability and interaction with biological targets .

Synthesis: The compound is typically synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde, followed by sulfonamide coupling . Key spectral data (¹H NMR, ¹³C NMR, HRMS) confirm its structure, with characteristic signals for the trimethoxybenzylidene (δ ~6.3–7.3 ppm in ¹H NMR) and sulfonamide groups (δ ~10.7 ppm for NH) .

Biological Relevance: It has shown inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 350 nM), outperforming analogs with non-trimethoxy substituents . Its benzenesulfonamide group enhances solubility and target binding, making it a promising scaffold for drug development .

Properties

Molecular Formula

C19H18N2O6S3

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O6S3/c1-25-14-9-12(10-15(26-2)17(14)27-3)11-16-18(22)21(19(28)29-16)20-30(23,24)13-7-5-4-6-8-13/h4-11,20H,1-3H3/b16-11-

InChI Key

FJZFQVKXMNWSFL-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with benzenesulfonyl chloride under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation.

Comparison with Similar Compounds

Key Observations:

Trimethoxybenzylidene vs. Benzodioxole : The trimethoxybenzylidene group in the target compound enhances Mycobacterium tuberculosis pantothenate synthetase (PS) inhibition compared to benzodioxole analogs, likely due to improved hydrophobic interactions and electron-donating methoxy groups .

Sulfonamide vs. Acetamide Linkers : Benzenesulfonamide derivatives exhibit superior solubility and binding affinity over acetamide-linked analogs, as seen in compound 7q (), which showed moderate anticancer activity but lacked quantitative EC₅₀ data .

Substituent Effects : Addition of bulky groups (e.g., tetrazole in compound 24 ) reduces synthetic yields (71% vs. 80–89% for simpler analogs) but may enhance metabolic stability .

Table 2: Physicochemical Properties

Compound Name / ID Molecular Formula Melting Point (°C) Synthetic Yield (%) Reference
Target Compound C₁₉H₁₈N₂O₅S₃ 273–275 56
2-{[5-(5-Bromo-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (27) C₂₃H₁₉BrN₂O₆S₃ 217 82
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide C₂₉H₃₁N₃O₇ 195–205 63–71
(Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzoic acid C₁₇H₁₁FN₂O₃S 189–190 73

Key Observations:

Melting Points : The target compound has a higher melting point (273–275°C) than fluorinated or brominated analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking) from the sulfonamide group .

Synthetic Efficiency : Derivatives with simpler substituents (e.g., compound 27 ) achieve higher yields (82%) compared to the target compound (56%), reflecting the complexity of sulfonamide coupling .

Biological Activity

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O6S3C_{20}H_{20}N_{2}O_{6}S_{3} and a molecular weight of 480.57 g/mol. Its structure features a thiazolidinone core linked to a benzenesulfonamide moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC20H20N2O6S3
Molecular Weight480.57 g/mol
InChI KeySHJZBGWNHRNWNL-BOPFTXTBSA-N
Melting Point318 °C

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thiazolidinone ring through condensation reactions. The structures are confirmed using spectroscopic techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone exhibit significant antimicrobial properties. In particular, this compound was evaluated against various bacterial strains including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii

The compound showed notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these strains .

Antifungal Activity

While the compound demonstrated good antibacterial activity, its antifungal efficacy was limited. Specifically, it showed weak activity against fungal strains such as Candida albicans and Cryptococcus neoformans, indicating a selective action primarily towards bacterial pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds related to thiazolidinones have been investigated for their anti-inflammatory effects. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited significant inhibition of edema formation, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies

  • Study on Antimicrobial Efficacy : A recent evaluation included testing against five bacterial strains where the thiazolidinone derivatives were synthesized and their activities compared. The study highlighted that modifications in the benzylidene moiety significantly influenced antimicrobial potency .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory activities of thiazolidinone derivatives using animal models. The results suggested that specific structural features contributed to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under acidic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone in glacial acetic acid with anhydrous sodium acetate as a catalyst. The reaction progress is monitored via TLC (20% ethyl acetate in n-hexane), followed by precipitation in ice-cold water and recrystallization in ethanol (yield ~85%) . Modifications to solvent systems (e.g., ethanol vs. methanol) or reaction times (e.g., 7–12 hours) may optimize yield and purity.

Q. How can the stereochemistry and structural integrity of the synthesized compound be confirmed?

  • Methodological Answer : Structural validation requires multi-technique analysis:

  • IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups.
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for trimethoxybenzylidene) and sulfonamide NH (δ ~10 ppm). ¹³C NMR confirms the thiazolidinone ring carbons (C=O at ~170 ppm, C=S at ~125 ppm) .
  • X-ray crystallography : Resolves the Z-configuration of the benzylidene moiety and planarity of the thiazolidinone ring, as demonstrated in related (5Z)-thiazolidinone derivatives .

Q. What solvent systems are suitable for recrystallization to ensure high purity?

  • Methodological Answer : Ethanol is a preferred solvent for recrystallization due to its moderate polarity, which balances solubility at high temperatures and precipitation at low temperatures. Alternative solvents like methanol or acetone may be tested, but ethanol typically provides higher yields (≥80%) and better crystal formation for thiazolidinone derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzylidene moiety influence the compound's reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methoxy in 3,4,5-trimethoxybenzylidene) stabilize the conjugated system via resonance, enhancing electrophilicity at the α,β-unsaturated carbonyl. This can be studied using Hammett substituent constants (σ) to correlate electronic effects with reaction rates in nucleophilic additions or cycloadditions. Computational methods (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies mitigate competing side reactions during derivatization of the thioxo group?

  • Methodological Answer : The thioxo (C=S) group is prone to oxidation or substitution. To minimize side reactions:

  • Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to selectively convert C=S to C=O without disrupting the benzylidene moiety.
  • Protect the sulfonamide group with a tert-butoxycarbonyl (Boc) group before performing nucleophilic substitutions on the thiazolidinone ring .

Q. How can computational modeling predict the compound's binding affinity for biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Key parameters include:

  • Binding energy : Calculated via scoring functions (e.g., ΔG < −8 kcal/mol suggests strong binding).
  • Hydrogen bonding : The sulfonamide and carbonyl groups often act as H-bond acceptors/donors.
  • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) using structurally related compounds as benchmarks .

Q. What analytical techniques resolve contradictions in spectral data for stereoisomeric mixtures?

  • Methodological Answer : If NMR signals suggest isomeric contamination (e.g., E/Z isomers), use:

  • Chiral HPLC : Separate isomers using a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol gradient.
  • Variable-temperature NMR : Observe coalescence of signals at elevated temperatures to identify dynamic interconversion.
  • NOESY spectroscopy : Detect spatial proximity between protons (e.g., benzylidene H and thiazolidinone NH) to confirm stereochemistry .

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